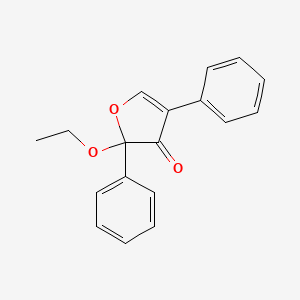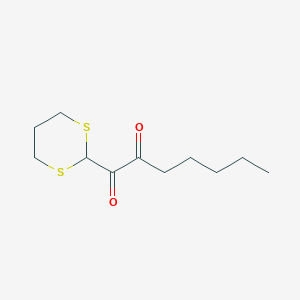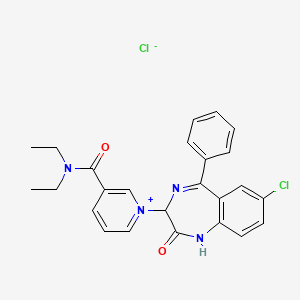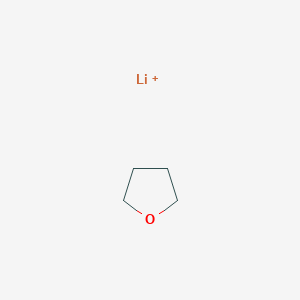![molecular formula C21H20O3 B14636206 2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one CAS No. 53551-76-1](/img/structure/B14636206.png)
2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two hydroxyphenyl groups attached to a cyclohexanone ring, making it a significant molecule in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one typically involves the condensation of 4-hydroxybenzaldehyde with 4-methylcyclohexanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
科学的研究の応用
2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
作用機序
The mechanism of action of 2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one involves its interaction with various molecular targets. The hydroxyphenyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Similar structure but with tert-butyl and methoxy groups.
N′-[bis(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide: Contains hydroxyphenyl groups but with a different core structure.
Uniqueness
2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one is unique due to its specific arrangement of hydroxyphenyl groups and the cyclohexanone ring. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
53551-76-1 |
|---|---|
分子式 |
C21H20O3 |
分子量 |
320.4 g/mol |
IUPAC名 |
2,6-bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C21H20O3/c1-14-10-17(12-15-2-6-19(22)7-3-15)21(24)18(11-14)13-16-4-8-20(23)9-5-16/h2-9,12-14,22-23H,10-11H2,1H3 |
InChIキー |
FNONXQDULYQQEZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=CC2=CC=C(C=C2)O)C(=O)C(=CC3=CC=C(C=C3)O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide](/img/structure/B14636131.png)

![6-[1-(4-Methoxyanilino)ethylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14636142.png)
![Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate](/img/structure/B14636147.png)
![2,4-Dibromo-6-[(piperidin-1-yl)methyl]phenol](/img/structure/B14636149.png)
![2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14636154.png)
![N'-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14636170.png)


![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)


